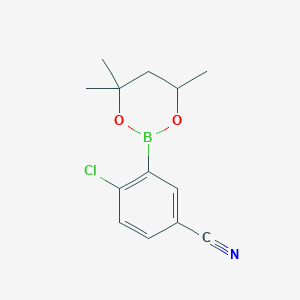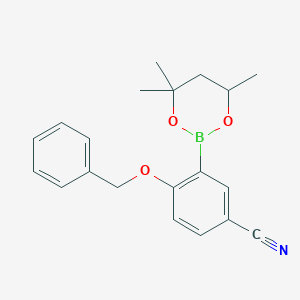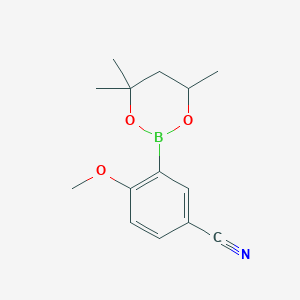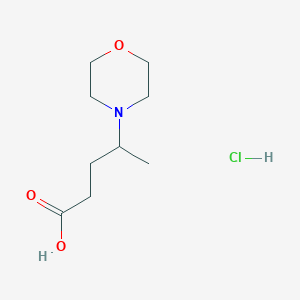
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-Chloro-3-trimethyl-borononitrile, is an organic compound that has been used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as dichloromethane, acetone, and dimethylformamide. It has a melting point of 75-77°C and a boiling point of 212-213°C. This compound has been studied for its potential applications in catalysis, polymerization, and drug design.
科学的研究の応用
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile has been studied for its potential applications in catalysis, polymerization, and drug design. It has been used as a catalyst in the synthesis of polymers, such as polyimides. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, it has been used in the synthesis of organic compounds, such as amines and alcohols.
作用機序
The mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile is not yet fully understood. However, it is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an amine or alcohol. This covalent bond can then be used to facilitate the formation of other covalent bonds, such as those between two carbon atoms. This can lead to the formation of polymers or other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile have not yet been studied. Therefore, it is not known if there are any potential adverse effects associated with its use.
実験室実験の利点と制限
The advantages of using 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile in laboratory experiments include its low cost, its ease of synthesis, and its ability to catalyze the formation of covalent bonds. The main limitation of this compound is that its mechanism of action is not yet fully understood.
将来の方向性
Future research should focus on further understanding the mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile, as well as its potential applications in catalysis, polymerization, and drug design. Additionally, further research should be conducted to determine the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential uses of this compound in other fields, such as materials science and nanotechnology.
合成法
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile can be synthesized from the reaction of 4-chlorobenzonitrile and trimethylboron. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 100-110°C. The reaction is catalyzed by a base, such as sodium hydroxide. The product is then isolated and purified by recrystallization.
特性
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-16)4-5-12(11)15/h4-6,9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJUBLCIRRYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)









